molecular formula C20H19NO3 B2866008 4-hydroxy-1-[(5-methyl-2-furyl)methyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone CAS No. 478033-65-7

4-hydroxy-1-[(5-methyl-2-furyl)methyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone

Cat. No. B2866008
CAS RN: 478033-65-7
M. Wt: 321.376
InChI Key: INKVUWIIWTVCTA-VMPITWQZSA-N
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Description

“4-hydroxy-1-[(5-methyl-2-furyl)methyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone” is a chemical compound with the molecular formula C20H19NO3 . It has a molar mass of 321.37 and a predicted density of 1.248±0.06 g/cm3 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 526.6±50.0 °C . Other physical and chemical properties such as solubility, stability, and reactivity would need to be determined experimentally.

Scientific Research Applications

Environmental Science

The environmental fate and impact of this compound could be an area of research. Its breakdown products, reactivity under different environmental conditions, and potential bioaccumulation could be studied to assess its environmental safety profile.

Each of these applications leverages the unique chemical structure of the compound, which includes a dihydropyridinone core, a furan ring, and a phenyl group. These features provide a wide range of reactivity and interactions, making it a valuable compound in various fields of scientific research. While the search did not yield specific current applications, the potential uses outlined above are based on the compound’s structural characteristics and the typical roles of similar compounds in scientific research .

properties

IUPAC Name

4-hydroxy-1-[(5-methylfuran-2-yl)methyl]-3-[(E)-3-phenylprop-2-enyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-15-10-11-17(24-15)14-21-13-12-19(22)18(20(21)23)9-5-8-16-6-3-2-4-7-16/h2-8,10-13,22H,9,14H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKVUWIIWTVCTA-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2C=CC(=C(C2=O)CC=CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)CN2C=CC(=C(C2=O)C/C=C/C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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